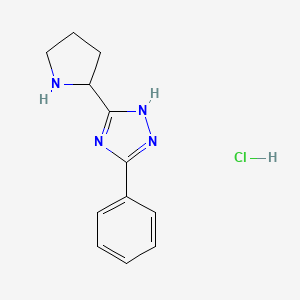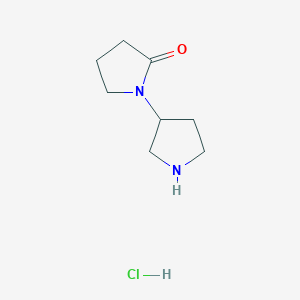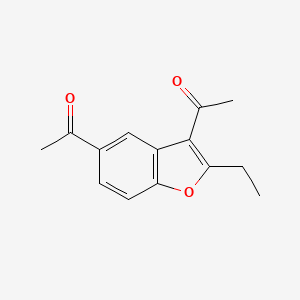![molecular formula C12H20Cl2N2O2 B1377126 3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride CAS No. 1427380-32-2](/img/structure/B1377126.png)
3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride
Vue d'ensemble
Description
“3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride” is a synthetic compound with the CAS Number: 1427380-32-2 . It has a molecular weight of 295.21 . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The IUPAC name of the compound is 3-amino-2-(4-(dimethylamino)benzyl)propanoic acid dihydrochloride . The InChI code is 1S/C12H18N2O2.2ClH/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16;;/h3-6,10H,7-8,13H2,1-2H3,(H,15,16);2*1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 295.21 . It’s an oil at room temperature .Applications De Recherche Scientifique
Synthesis and Thermal Imaging Applications
A study focused on synthesizing a water-soluble resin with tertiary amine oxide side substituents, starting from the synthesis of 3-(dimethylamino)propanoic acid. This resin exhibits thermo-induced solubility changes and could be used in chemical-free thermal laser imaging applications due to its ability to form negative images upon heating with neutral water, highlighting its potential in thermal imaging technology (Li An et al., 2015).
Chemical Transformations and Derivative Synthesis
Another research explored the synthesis and transformations of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, demonstrating the compound's versatility in producing a variety of derivatives. These derivatives include fused pyridones, pyrimidones, and pyranones, showcasing the compound's utility in organic synthesis (Janez Baš et al., 2001).
Antioxidant Activity
Research on the synthesis of 4-(3-bromophenyl)-5-metoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1 H )-one hydrochloride revealed its potential antioxidant activity. The study indicates that some synthesized quaternary ammonium salts exhibit inhibitory activity against superoxide generation in mitochondria, suggesting applications in antioxidant therapies (Олег Васильевич Кушнир et al., 2015).
Antibacterial and Antifungal Applications
A study on the functional modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, showed that the amine-treated polymers exhibited higher thermal stability and promising biological activities. This indicates their potential use in medical applications, particularly for their antibacterial and antifungal properties (H. M. Aly et al., 2015).
Fluorescent Labeling for Biological Assays
Investigation into fluorescence derivatization of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid for biological assays highlighted its utility as a fluorescent derivatising agent. The derivatives exhibit strong fluorescence, suitable for use in biological assays due to their emission wavelengths, suggesting applications in molecular biology and chemistry (V. Frade et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
2-(aminomethyl)-3-[4-(dimethylamino)phenyl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.2ClH/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16;;/h3-6,10H,7-8,13H2,1-2H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQMVFZZDUFQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(CN)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




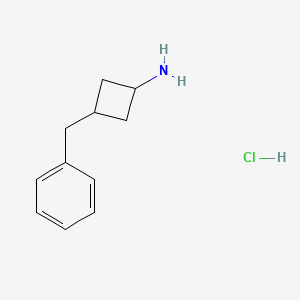
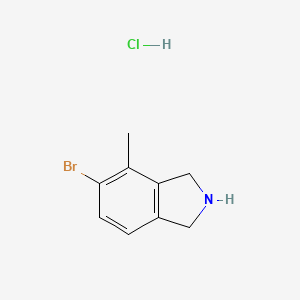

![5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole](/img/structure/B1377050.png)


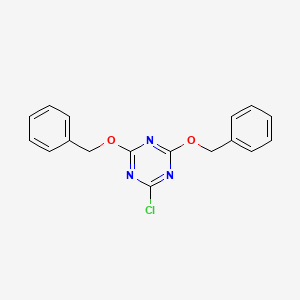
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1377058.png)

![8-bromo-5H-pyrido[3,2-b]indole](/img/structure/B1377060.png)
